

An In-depth Technical Guide to 3-Methoxy-6methylquinoline

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Compound of Interest

Compound Name: 3-Methoxy-6-methylquinoline

Cat. No.: B15071393

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IUPAC Name: 3-Methoxy-6-methylquinoline

This technical guide provides a comprehensive overview of **3-Methoxy-6-methylquinoline**, a substituted quinoline derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related analogs to predict its properties, outline a plausible synthetic route, and discuss potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and expected spectroscopic data for **3-Methoxy-6-methylquinoline**. These values are extrapolated from data available for similar quinoline derivatives, including 6-methoxyquinoline, 6-methylquinoline, and various other substituted quinolines.

Table 1: Predicted Physicochemical Properties



Property	Predicted Value	Reference Compounds
Molecular Formula	C11H11NO	-
Molecular Weight	173.21 g/mol	-
Appearance	Likely a pale yellow solid or oil	[1]
Melting Point	Estimated 70-90 °C	
Boiling Point	> 250 °C	[2]
Solubility	Soluble in common organic solvents (e.g., Chloroform, Methanol)	[3]
рКа	Estimated 4.5 - 5.5	-

Table 2: Predicted Spectroscopic Data

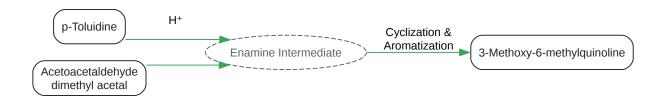
Technique	Expected Chemical Shifts <i>l</i> Peaks	Reference Compounds
¹H-NMR (CDCl₃)	δ ~ 8.6 (s, 1H, H2), ~ 7.9 (d, 1H, H8), ~ 7.4 (m, 2H, H5, H7), ~ 7.2 (s, 1H, H4), ~ 3.9 (s, 3H, -OCH ₃), ~ 2.5 (s, 3H, -CH ₃)	[4][5]
¹³ C-NMR (CDCl ₃)	δ ~ 158 (-OCH ₃ bearing C), ~ 148-152 (quaternary C), ~ 120- 135 (aromatic CH), ~ 55 (- OCH ₃), ~ 18 (-CH ₃)	
IR (KBr)	ν ~ 3050 (Ar C-H), ~ 2950 (Alkyl C-H), ~ 1600, 1500 (C=C, C=N), ~ 1250 (C-O) cm ⁻¹	
Mass Spec (ESI-MS)	m/z: [M+H]+ calcd for C ₁₁ H ₁₂ NO+: 174.0919, found: ~174.092	



Experimental Protocols: Proposed Synthesis

A plausible synthetic route for **3-Methoxy-6-methylquinoline** is the Combes quinoline synthesis. This method involves the reaction of an aniline with a β -diketone under acidic conditions.

Reaction Scheme:



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Figure 1. Proposed synthesis of **3-Methoxy-6-methylquinoline** via Combes reaction.

Detailed Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (1 equivalent) and acetoacetaldehyde dimethyl acetal (1.2 equivalents).
- Acid Catalysis: Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture while cooling in an ice bath.
- Reaction: After the addition of acid, heat the reaction mixture to 120-140°C for 2-4 hours.
 Monitor the reaction progress by thin-layer chromatography.
- Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

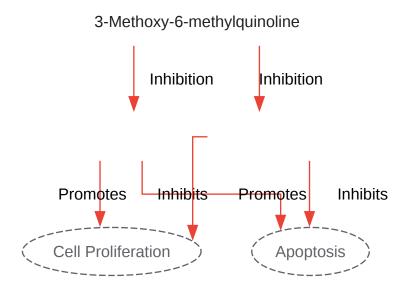


- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
- Characterization: The structure of the final product should be confirmed by ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The presence of a methoxy group at the 6-position and a methyl group at the 3-position may influence the molecule's interaction with biological targets.

Based on the known activities of similar quinoline-based compounds, **3-Methoxy-6-methylquinoline** could potentially act as an inhibitor of protein kinases or topoisomerases, which are crucial enzymes in cell proliferation and survival. Inhibition of these pathways can lead to apoptosis and cell cycle arrest in cancer cells.



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Figure 2. Conceptual signaling pathway for the potential anticancer activity of **3-Methoxy-6-methylquinoline**.

Further experimental studies are required to validate these predicted properties and to fully elucidate the biological activity and mechanism of action of **3-Methoxy-6-methylquinoline**. This guide serves as a foundational resource to stimulate and direct future research on this promising compound.

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